molecular formula C9H10F3N B1318782 4-Methyl-3-(trifluoromethyl)benzylamine CAS No. 771581-64-7

4-Methyl-3-(trifluoromethyl)benzylamine

Cat. No.: B1318782
CAS No.: 771581-64-7
M. Wt: 189.18 g/mol
InChI Key: QPMGRSWJTRAJIK-UHFFFAOYSA-N
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Description

4-Methyl-3-(trifluoromethyl)benzylamine is an organic compound with the molecular formula C9H10F3N. It is a fluorinated benzylamine derivative, characterized by the presence of a trifluoromethyl group at the meta position and a methyl group at the para position relative to the benzylamine moiety.

Mechanism of Action

Target of Action

It is known to be an organic intermediate , which suggests it may interact with various biological targets depending on the specific context of its use.

Biochemical Pathways

As an intermediate, it could be involved in a variety of pathways depending on its application. For example, it has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives .

Result of Action

As an intermediate, its effects would likely depend on the specific reactions it is involved in and the context of its use. For instance, it has been reported to be used in the synthesis of antifungal agents for use in agriculture or forestry .

Biochemical Analysis

Biochemical Properties

4-Methyl-3-(trifluoromethyl)benzylamine plays a significant role in biochemical reactions, particularly in the synthesis of various derivatives. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives . The interactions of this compound with these biomolecules can involve binding to active sites, altering enzyme activity, or modifying protein structures.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its activity and effects. Long-term exposure to this compound in in vitro or in vivo studies can result in alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular responses. At high doses, it can have toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Studies have shown that there are threshold effects, where the compound’s activity changes significantly at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of different metabolites. These metabolic pathways can influence the compound’s activity and effects on cellular function. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and effects. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its activity, as different tissues may have varying levels of transporters or binding proteins .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, this compound may localize to the mitochondria, where it can affect cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(trifluoromethyl)benzylamine typically involves the introduction of the trifluoromethyl group and the methyl group onto a benzylamine scaffold. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(trifluoromethyl)benzylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

4-Methyl-3-(trifluoromethyl)benzylamine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzylamine: Lacks the methyl group at the para position.

    3-(Trifluoromethyl)benzylamine: The trifluoromethyl group is at the ortho position relative to the benzylamine moiety.

    4-Methylbenzylamine: Does not contain the trifluoromethyl group .

Uniqueness

4-Methyl-3-(trifluoromethyl)benzylamine is unique due to the presence of both the trifluoromethyl and methyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

[4-methyl-3-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-6-2-3-7(5-13)4-8(6)9(10,11)12/h2-4H,5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMGRSWJTRAJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590707
Record name 1-[4-Methyl-3-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771581-64-7
Record name 4-Methyl-3-(trifluoromethyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=771581-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-Methyl-3-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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